

Physical and chemical properties of 5-Bromo-2-methyl-1,3-thiazole.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-methylthiazole

Cat. No.: B079511

[Get Quote](#)

An In-depth Technical Guide to 5-Bromo-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Bromo-2-methyl-1,3-thiazole. It includes detailed experimental protocols for its synthesis and purification, along with an exploration of its applications as a versatile building block in organic synthesis and medicinal chemistry.

Chemical Identity and Physical Properties

5-Bromo-2-methyl-1,3-thiazole is a halogenated heterocyclic compound with the molecular formula C_4H_4BrNS .^[1] It is a key intermediate in the synthesis of more complex molecules due to the reactivity of the bromine atom on the thiazole ring.

Table 1: Physical and Chemical Properties of 5-Bromo-2-methyl-1,3-thiazole

Property	Value	Reference(s)
CAS Number	57268-16-3	[2]
Molecular Formula	C ₄ H ₄ BrNS	[1]
Molecular Weight	178.05 g/mol	[1]
Appearance	Colorless to pale-yellow liquid	[3]
Boiling Point	199.2 ± 13.0 °C at 760 mmHg	[1]
Density	1.7 ± 0.1 g/cm ³	[2]
Refractive Index	1.589	[2]
Flash Point	74.3 ± 19.8 °C	[2]
LogP	1.87	[2]
Solubility	Soluble in organic solvents such as acetic acid and ether.	[4]

Spectroscopic Data

While specific spectra for 5-Bromo-2-methyl-1,3-thiazole are not widely available in public databases, the following data are based on the analysis of similar thiazole derivatives and general spectroscopic principles.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the thiazole ring. The methyl group protons would likely appear in the upfield region, while the aromatic proton would be further downfield.
- ¹³C NMR: The carbon NMR spectrum is expected to display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the methyl group will be in the upfield region. The three carbons of the thiazole ring will appear in the aromatic region, with their chemical shifts influenced by the bromine, nitrogen, and sulfur atoms.[5][6]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromo-2-methyl-1,3-thiazole would likely exhibit characteristic absorption bands for the C-H stretching of the methyl group and the aromatic ring, as well as C=N and C-S stretching vibrations characteristic of the thiazole ring.[7][8]

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
~3100	Aromatic C-H stretch
~2950	Aliphatic C-H stretch (methyl)
~1600-1450	C=C and C=N stretching (thiazole ring)
~700-600	C-Br stretch

2.3. Mass Spectrometry (MS)

The mass spectrum of 5-Bromo-2-methyl-1,3-thiazole is expected to show a prominent molecular ion peak (M^+). Due to the presence of bromine, an $M+2$ peak of nearly equal intensity to the molecular ion peak will be observed, which is characteristic of bromine's isotopic distribution (⁷⁹Br and ⁸¹Br).[9][10] Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the thiazole ring.[9][10]

Chemical Properties and Reactivity

The chemical reactivity of 5-Bromo-2-methyl-1,3-thiazole is primarily dictated by the thiazole ring and the bromo substituent. The thiazole ring is an aromatic system, and the bromine atom at the 5-position is susceptible to various substitution reactions.[4]

3.1. Reactivity of the Thiazole Ring The thiazole ring is generally stable but can undergo reactions typical of aromatic heterocycles. The nitrogen and sulfur heteroatoms influence the electron distribution within the ring, affecting its reactivity towards electrophiles and nucleophiles.

3.2. Reactivity of the Bromo Substituent The bromine atom at the 5-position is the most reactive site for many transformations. It can be readily displaced by nucleophiles or undergo

metal-halogen exchange to form organometallic intermediates, which can then be used in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Experimental Protocols

4.1. Synthesis of 5-Bromo-2-methyl-1,3-thiazole via Bromination of 2-Methylthiazole

This protocol is adapted from the bromination of 2-methylthiazole as described in the literature. [4]

Materials:

- 2-Methylthiazole
- Acetic acid
- Bromine
- Ice water
- Sodium bicarbonate
- Ether
- Sodium sulfate

Procedure:

- Dissolve 2-methylthiazole (1 equivalent) in acetic acid in a suitable reaction vessel.
- Slowly add bromine (1 equivalent) to the solution while stirring.
- Allow the reaction mixture to stand overnight at room temperature.
- Gently heat the mixture on a steam bath for approximately 10 minutes.
- Pour the reaction mixture into ice water.

- Neutralize the mixture by the careful addition of sodium bicarbonate until effervescence ceases.
- Extract the aqueous mixture with ether.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure.
- The crude product can be purified by distillation.

4.2. Purification

The primary method for purifying 5-Bromo-2-methyl-1,3-thiazole is distillation.^[4] The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Synthesis

5-Bromo-2-methyl-1,3-thiazole is a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems with potential biological activity. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.^{[11][12][13]}

5.1. Role in Medicinal Chemistry and Drug Discovery

The thiazole moiety is a key structural component in numerous bioactive molecules. The ability to functionalize the 5-position of the 2-methylthiazole core via the bromo substituent makes this compound a versatile starting material for the synthesis of novel drug candidates. The introduction of various substituents at this position allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.^{[12][13]}

5.2. Use as a Synthetic Intermediate

As a synthetic intermediate, 5-Bromo-2-methyl-1,3-thiazole can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, after conversion to the corresponding organometallic reagent. This allows for the introduction of a wide range of aryl,

heteroaryl, and alkyl groups at the 5-position of the thiazole ring, providing access to a diverse library of substituted thiazole derivatives.

Safety and Handling

5-Bromo-2-methyl-1,3-thiazole should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Logical Relationships

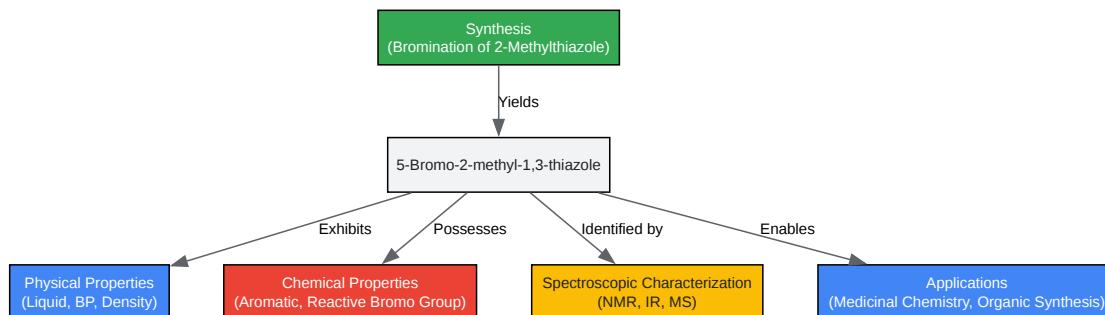


Figure 1. Key Aspects of 5-Bromo-2-methyl-1,3-thiazole

[Click to download full resolution via product page](#)

Caption: Key Aspects of 5-Bromo-2-methyl-1,3-thiazole

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Bromo-2-methyl-1,3-thiazole | CAS#:57268-16-3 | Chemsoc [chemsrc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. asianpubs.org [asianpubs.org]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of 1-bromo-2-methylpropane C₄H₉Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-2-methyl-1,3-thiazole.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079511#physical-and-chemical-properties-of-5-bromo-2-methyl-1-3-thiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com